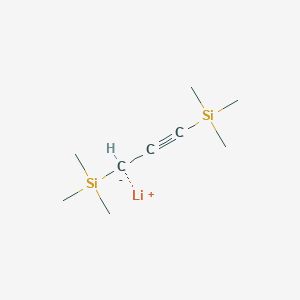![molecular formula C17H13ClO2 B14464040 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione CAS No. 66045-75-8](/img/structure/B14464040.png)
6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione is a synthetic organic compound belonging to the class of benzoannulenes. This compound is characterized by a chlorophenyl group attached to a benzoannulene core, which is a cyclic hydrocarbon with conjugated double bonds. The presence of the chlorophenyl group and the benzoannulene structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and cycloheptanone.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with cycloheptanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzoannulene core.
Oxidation: The final step involves the oxidation of the benzoannulene core to introduce the ketone functional groups, resulting in the formation of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzoannulene-5,7(6h)-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional ketone or carboxylic acid groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various substituents replacing the chlorine atom on the phenyl ring.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzoa,dannulene : A structurally related compound with similar aromatic properties.
- Cyclotetradecaheptaene : Another annulene with a different ring size and electronic properties.
Uniqueness
6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, setting it apart from other benzoannulenes.
Propriétés
Numéro CAS |
66045-75-8 |
|---|---|
Formule moléculaire |
C17H13ClO2 |
Poids moléculaire |
284.7 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-8,9-dihydrobenzo[7]annulene-5,7-dione |
InChI |
InChI=1S/C17H13ClO2/c18-13-8-5-12(6-9-13)16-15(19)10-7-11-3-1-2-4-14(11)17(16)20/h1-6,8-9,16H,7,10H2 |
Clé InChI |
QEWFLEAVXRNRMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


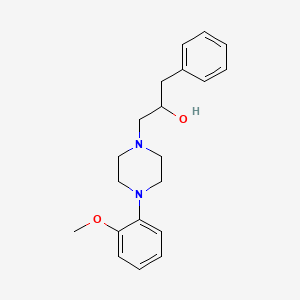
methanone](/img/structure/B14463961.png)
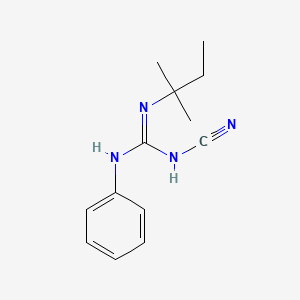
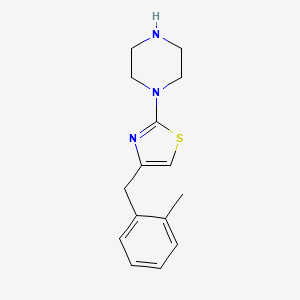
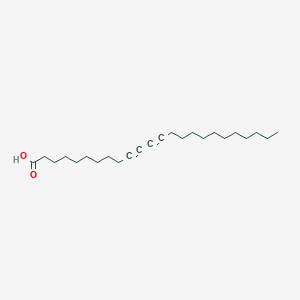
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

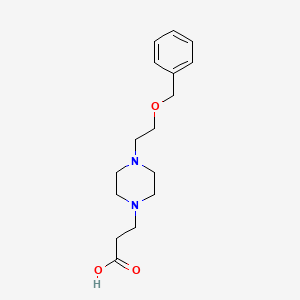
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)

![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
